1-phenyl-N-propan-2-yl-5-propyltriazole-4-carboxamide
Description
1-phenyl-N-propan-2-yl-5-propyltriazole-4-carboxamide is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
1-phenyl-N-propan-2-yl-5-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-4-8-13-14(15(20)16-11(2)3)17-18-19(13)12-9-6-5-7-10-12/h5-7,9-11H,4,8H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQKKWCHEYGRLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-propan-2-yl-5-propyltriazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions usually include a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-phenyl-N-propan-2-yl-5-propyltriazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-phenyl-N-propan-2-yl-5-propyltriazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-phenyl-N-propan-2-yl-5-propyltriazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-phenyl-1H-1,2,3-triazole: Another triazole derivative with similar biological activities.
1-phenyl-5-methyl-1H-1,2,3-triazole: Known for its antifungal properties.
1-phenyl-4-nitro-1H-1,2,3-triazole: Explored for its potential as an anticancer agent.
Uniqueness: 1-phenyl-N-propan-2-yl-5-propyltriazole-4-carboxamide stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its propyl and isopropyl substituents enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
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